N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide is a complex organic compound that features a unique structure combining benzothiazole, pyrrolopyrazine, and benzamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative by reacting 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
Cyclization: The benzothiazole derivative undergoes cyclization with a suitable dicyano compound to form the pyrrolopyrazine core.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 6th position.
Coupling with Benzamide: Finally, the compound is coupled with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Shares the benzothiazole and benzamide moieties but lacks the pyrrolopyrazine core.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylbenzamide: Similar structure with a chlorine substitution at the 6th position.
Uniqueness
N-(6-amino-7-(benzo[d]thiazol-2-yl)-2,3-dicyano-5H-pyrrolo[2,3-b]pyrazin-5-yl)benzamide is unique due to its combination of benzothiazole, pyrrolopyrazine, and benzamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[6-amino-7-(1,3-benzothiazol-2-yl)-2,3-dicyanopyrrolo[2,3-b]pyrazin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N8OS/c23-10-14-15(11-24)27-20-18(26-14)17(22-28-13-8-4-5-9-16(13)32-22)19(25)30(20)29-21(31)12-6-2-1-3-7-12/h1-9H,25H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWKEFWZYLWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC5=CC=CC=C5S4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.